methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with a structurally complex substituent at the 6-position. The core DHPM scaffold is analogous to Biginelli reaction products, which are known for diverse pharmacological activities, including antitumor, antibacterial, and enzyme inhibition properties . This modification distinguishes it from simpler DHPM derivatives and may enhance its biological activity or binding specificity .
Properties
IUPAC Name |
methyl 6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-28-14-9-10-16(29-2)17(11-14)31(26,27)12-15-18(20(24)30-3)19(23-21(25)22-15)13-7-5-4-6-8-13/h4-11,19H,12H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCOVNXAAAHUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyrimidine core, followed by the introduction of the sulfonyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structure differs from analogous DHPMs primarily in the substituents at the 4- and 6-positions. Key comparisons include:
Key Observations :
- The 2,5-dimethoxybenzenesulfonylmethyl group introduces a sulfonamide-like motif , which is absent in simpler methyl or ethyl derivatives. This group may enhance interactions with polar enzyme active sites or improve metabolic stability .
Biological Activity
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also referred to as C200-5175, is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of tetrahydropyrimidines and has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N2O9S, with a molecular weight of approximately 490.5 g/mol. The structure features a tetrahydropyrimidine ring that is substituted with various functional groups including a sulfonyl group and methoxy groups.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O9S |
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(C(C(c(cc1)cc(OC)c1OC)N1)=C(CS(c(cc(cc2)OC)c2OC)(=O)=O)NC1=O)=O |
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its biological effects through interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the sulfonyl group may enhance its ability to interact with biological macromolecules.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that tetrahydropyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanistic Insights : A study on related compounds highlighted their ability to induce ER stress and activate apoptotic pathways in triple-negative breast cancer (TNBC) cells through cross-talk with the MEK/ERK signaling pathway.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Tetrahydropyrimidines have been noted for their effectiveness against bacterial and fungal pathogens:
- Broad-Spectrum Activity : Preliminary assays indicate that derivatives of this compound may exhibit broad-spectrum antimicrobial activity by disrupting microbial cell membranes or inhibiting key metabolic pathways.
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated a series of tetrahydropyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The results demonstrated that modifications at the sulfonyl and methoxy positions significantly enhanced anticancer potency compared to unmodified structures .
- Antimicrobial Testing : In vitro studies assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications improved antibacterial activity significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
